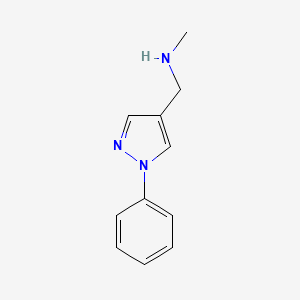

N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(1-phenylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-12-7-10-8-13-14(9-10)11-5-3-2-4-6-11/h2-6,8-9,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXULAAYIBSASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427899 | |

| Record name | N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868552-05-0 | |

| Record name | N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine"

An In-depth Technical Guide to the Synthesis of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1-phenyl-1H-pyrazole scaffold is a privileged structure found in numerous pharmacologically active agents.[1] This document details the prevalent and efficient synthetic strategies, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical considerations for process optimization and characterization. We will primarily explore a robust two-stage approach commencing with the synthesis of the key intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde, followed by its conversion to the target secondary amine via reductive amination.

Strategic Overview: Retrosynthetic Analysis

A logical synthetic approach to this compound involves disconnecting the target molecule at the C-N bond of the aminomethyl group. This retrosynthetic analysis identifies two primary pathways, with the most direct and widely adopted being the reductive amination of a key aldehyde precursor.

-

Primary Disconnection (C-N Bond): The target secondary amine can be formed directly from 1-phenyl-1H-pyrazole-4-carbaldehyde and methylamine through reductive amination. This is the most convergent and efficient strategy.

-

Precursor Synthesis (Formylation): The key aldehyde intermediate is accessible through the formylation of a 1-phenyl-1H-pyrazole core, commonly achieved via the Vilsmeier-Haack reaction.[2]

-

Core Synthesis (Cyclization): The 1-phenyl-1H-pyrazole scaffold itself is typically constructed via a cyclocondensation reaction, for example, between a phenylhydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[3]

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 1-Phenyl-1H-pyrazole-4-carbaldehyde

The synthesis of the aldehyde is a critical step that dictates the overall efficiency of the sequence. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group at the C4 position of the 1-phenyl-1H-pyrazole ring.[2]

Principle and Mechanism

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic ring using a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). The reaction proceeds via the formation of a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile. The pyrazole ring, being electron-rich, undergoes electrophilic aromatic substitution, preferentially at the C4 position due to electronic and steric factors. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of pyrazole systems.[2][3]

Materials:

-

1-Phenyl-1H-pyrazol-5(4H)-one (or a suitable precursor)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Ice

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an appropriate volume of anhydrous DMF in an ice bath (0-5 °C). Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the starting pyrazole derivative in anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Workup and Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt.

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 1-phenyl-1H-pyrazole-4-carbaldehyde by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Reagents | POCl₃, DMF | Standard for Vilsmeier-Haack formylation.[2] |

| Temperature | 0-5 °C (initial), 60-80 °C (reaction) | Initial cooling controls the exothermic formation of the Vilsmeier reagent. Heating drives the electrophilic substitution. |

| Reaction Time | 2-6 hours | Typical duration, but should be confirmed by TLC monitoring. |

| Workup | Ice quench, NaHCO₃ neutralization | Hydrolyzes the intermediate and neutralizes excess acid for safe handling and extraction. |

| Purification | Recrystallization / Chromatography | Essential to obtain the aldehyde of sufficient purity for the subsequent step. |

Core Synthesis: this compound via Reductive Amination

With the key aldehyde in hand, the final step is the formation of the secondary amine. Direct reductive amination is a highly efficient one-pot procedure that combines the formation of an imine (or iminium ion) and its subsequent reduction.[4][5]

Principle and Choice of Reagents

This reaction involves the condensation of the aldehyde with methylamine to form an iminium ion, which is then reduced in situ to the target amine. The choice of reducing agent is critical for the success of this reaction.

Why use a selective reducing agent? Standard, highly reactive reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde to an alcohol, leading to a significant byproduct. Therefore, milder, pH-sensitive reducing agents are employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[4][6] They are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated imine (iminium ion) intermediate. This selectivity ensures that the reaction proceeds cleanly towards the desired amine product.

Caption: Experimental workflow for one-pot reductive amination.

Detailed Experimental Protocol

Materials:

-

1-Phenyl-1H-pyrazole-4-carbaldehyde

-

Methylamine solution (e.g., 40% in water, or 2.0 M in THF)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloroethane (DCE)

-

Acetic acid (glacial, optional, to maintain pH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

-

Reaction Setup: To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent like methanol (for NaBH₃CN) or dichloroethane (for NaBH(OAc)₃), add the methylamine solution (1.2-2.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate. A drop of acetic acid can be added to catalyze this step, particularly when using NaBH(OAc)₃.

-

Reduction: Slowly add the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture. Control the addition to manage any gas evolution.

-

Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde/imine spot has disappeared (typically 2-12 hours).

-

Workup: Carefully quench the reaction by adding water or a saturated solution of NaHCO₃.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) multiple times.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane or ethyl acetate/hexane containing a small amount of triethylamine (to prevent the amine from streaking on the silica).

| Parameter | Reagent/Condition | Rationale |

| Amine Source | Methylamine solution | Readily available, provides the required N-methyl group. |

| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selective for the iminium ion, minimizing aldehyde reduction and improving yield.[4][6] |

| Solvent | Methanol, Dichloroethane | Common solvents for reductive amination that effectively dissolve reactants. |

| Additive | Triethylamine (in chromatography) | A basic additive that deactivates acidic sites on the silica gel, improving the chromatographic separation of the basic amine product. |

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR | - Singlet for N-CH₃: Around 2.4-2.5 ppm. - Singlet for Ar-CH₂-N: Around 3.6-3.8 ppm. - Singlets/Multiplets for Pyrazole Protons: Two distinct signals in the aromatic region. - Multiplets for Phenyl Protons: Signals corresponding to the 5 protons of the phenyl ring. - Broad singlet for N-H: May or may not be visible depending on solvent and concentration. |

| ¹³C NMR | - Signal for N-C H₃. - Signal for Ar-C H₂-N. - Signals for the carbon atoms of the pyrazole and phenyl rings. |

| Mass Spec (HRMS) | Calculation of the exact mass of the molecular ion [M+H]⁺ to confirm the elemental composition, C₁₁H₁₃N₃.[7] |

| FT-IR | - N-H stretching band (secondary amine). - C-H stretching bands (aliphatic and aromatic). - C=C and C=N stretching bands from the aromatic rings. |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Cyanoborohydride (NaBH₃CN): Toxic. Can release hydrogen cyanide gas upon contact with strong acids. Quenching and workup procedures should be performed carefully, preferably in a fume hood.

-

Methylamine: Flammable and corrosive. Has a strong, unpleasant odor. Use in a well-ventilated area.

-

Solvents: Dichloromethane, methanol, and other organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is reliably achieved through a robust and efficient synthetic sequence. The Vilsmeier-Haack formylation of a 1-phenyl-1H-pyrazole precursor provides the necessary aldehyde intermediate in good yield. Subsequent one-pot reductive amination with methylamine using a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride offers a direct and high-yielding route to the final product. The methodologies described herein are well-established and adaptable, providing a solid foundation for the synthesis of this compound and its analogs for further investigation in drug discovery and development programs.

References

- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Gherib, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. Retrieved from [Link]

-

Šteinys, E., et al. (2022). Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Kaunas University of Technology. Retrieved from [Link]

-

Allaq, F. A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838. Retrieved from [Link]

-

Gouda, M. A., et al. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2017(3), M952. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4(3), 133-138. Retrieved from [Link]

-

El-Shehry, M. F., et al. (2013). 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E, 69(Pt 10), o1567. Retrieved from [Link]

-

Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-6538. Retrieved from [Link]

-

Malinauskas, T., et al. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. Retrieved from [Link]

-

Patil, P. B., et al. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5861-5863. Retrieved from [Link]

Sources

- 1. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ineosopen.org [ineosopen.org]

- 6. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 7. 866781-88-6 | 1-(4-(1h-Pyrazol-1-yl)phenyl)-N-methylmethanamine - Moldb [moldb.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine is a novel heterocyclic amine that has garnered interest within the drug discovery and development landscape. Its core structure, featuring a 1-phenylpyrazole moiety linked to a methylaminomethane group, presents a unique scaffold for the design of potential therapeutic agents. The physicochemical properties of such a candidate molecule are paramount as they profoundly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its viability as a drug. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering both predicted data for early-stage assessment and detailed experimental protocols for laboratory validation. Understanding these fundamental properties is a critical first step in the journey from a promising compound to a potential therapeutic reality.

Predicted Physicochemical Properties

In the absence of extensive experimental data for this specific molecule, computational prediction tools serve as an invaluable resource for early-stage drug discovery. These in silico models utilize vast databases of known compounds and sophisticated algorithms to estimate the physicochemical properties of novel structures. The following table summarizes the predicted properties for this compound, providing a foundational dataset for initial assessment and prioritization.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₃N₃ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 187.24 g/mol | Influences diffusion, membrane permeability, and overall size. |

| pKa (most basic) | 9.5 ± 0.5 | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport. |

| logP | 1.8 ± 0.3 | Indicates the lipophilicity of the molecule, affecting its ability to cross lipid membranes and its potential for non-specific binding. |

| Aqueous Solubility | Moderate to High | Crucial for dissolution in the gastrointestinal tract and systemic circulation, directly impacting bioavailability. |

Note: The predicted values are generated using a consensus of established computational models and should be confirmed by experimental validation.

Experimental Protocols for Physicochemical Characterization

While predictive models are useful, experimental determination of physicochemical properties is the gold standard for accurate characterization of a drug candidate. The following section details robust and widely accepted protocols for measuring the pKa, logP, and aqueous solubility of this compound.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. This value is critical as it dictates the extent of ionization at a given pH, which in turn affects a multitude of biological processes.

Causality Behind Experimental Choices: Potentiometric titration is a highly accurate and direct method for pKa determination. It relies on the fundamental principle of acid-base neutralization and provides a clear inflection point on the titration curve, corresponding to the pKa. This method is preferred for its precision and the wealth of information it provides about the ionization behavior of the compound.

Self-Validating System: The protocol includes the use of a standardized titrant and a calibrated pH meter, ensuring the accuracy of the measurements. The generation of a complete titration curve allows for visual inspection of the data quality and the clear identification of the equivalence point.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel at 25 °C and immerse a calibrated combination pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using an automated titrator for precise volume additions.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. This property is a key determinant of a drug's ability to cross biological membranes, its volume of distribution, and its potential for metabolism and toxicity.

Causality Behind Experimental Choices: The shake-flask method is the traditional and most reliable method for logP determination. It directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), providing a true thermodynamic equilibrium value. This method is chosen for its accuracy and its ability to handle a wide range of compounds.

Self-Validating System: The protocol involves pre-saturation of the solvents to ensure that the partitioning is not affected by the mutual solubility of the two phases. The concentration of the analyte is measured in both phases, allowing for a mass balance calculation to validate the results.

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together and allowing the phases to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase at a known concentration.

-

Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a sealed container.

-

Equilibration: Shake the mixture for a sufficient period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in water]).

Determination of Aqueous Solubility

Aqueous solubility is a critical physicochemical property that determines the dissolution rate and, consequently, the oral bioavailability of a drug. Poor aqueous solubility is a major hurdle in drug development, often leading to formulation challenges and inadequate therapeutic exposure.

Causality Behind Experimental Choices: The equilibrium solubility (or thermodynamic solubility) method is considered the most accurate and relevant for drug development. It measures the concentration of a saturated solution in equilibrium with the solid drug, providing a true representation of its solubility. This method is chosen to avoid the potential for supersaturation that can occur with kinetic solubility methods.

Self-Validating System: The protocol ensures that equilibrium is reached by allowing for a sufficient incubation period with agitation. The presence of undissolved solid material at the end of the experiment confirms that a saturated solution has been achieved.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration/Centrifugation: Separate the undissolved solid from the saturated solution by filtration through a 0.22 µm filter or by high-speed centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

Solubility Determination: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a drug candidate. The predicted values for pKa, logP, and aqueous solubility provide a valuable starting point for its evaluation. However, for progression in the drug discovery pipeline, rigorous experimental determination of these parameters is essential. The detailed protocols provided in this guide offer a robust framework for obtaining accurate and reliable data, enabling informed decision-making and guiding the optimization of this promising molecular scaffold. By integrating both computational predictions and experimental validations, researchers can build a comprehensive understanding of the compound's behavior and pave the way for its successful development.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

ChemAxon. (2023). MarvinSketch and Chemical Calculators. [Link]

-

ACD/Labs. (2023). Percepta Platform for Physicochemical, ADME, and Toxicity Prediction. [Link]

- Avdeef, A. (2012).

- Kerns, E. H., & Di, L. (2008).

Unveiling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

Abstract

N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine represents a novel chemical entity with an undefined pharmacological profile. The pyrazole scaffold is a well-established pharmacophore, present in a multitude of clinically approved drugs with diverse mechanisms of action.[1][2][3][4] This guide deviates from a traditional review of established facts. Instead, it serves as a strategic whitepaper, proposing a comprehensive, hypothesis-driven research program designed to systematically uncover the mechanism of action (MoA) of this compound. We will outline a phased experimental approach, from broad initial screening to in-depth biochemical and cellular characterization, providing detailed, actionable protocols for researchers in pharmacology and drug development.

Introduction: The Pyrazole Promise and a Knowledge Gap

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and potent CNS effects.[1][3][4] This versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, acting as a hydrogen bond donor, acceptor, or through dipole-dipole and hydrophobic interactions.

This compound (herein referred to as Compound 'X' for brevity) is a structurally intriguing member of this family. It combines the pyrazole core with a phenyl group and a methylaminomethyl side chain, suggesting potential interactions with a range of biogenic amine receptors or enzymes. Despite its commercial availability for research purposes, a review of the current scientific literature reveals a significant gap: its pharmacological targets and mechanism of action remain uncharacterized.

This document aims to fill that void by providing a robust, logical framework for its investigation. We will proceed with the assumption that Compound X is a novel molecular probe and outline a pathway for its deorphanization, transforming it from a chemical curiosity into a tool for biological discovery or a potential therapeutic lead.

Formulating the Primary Hypothesis: A Clue from a Distant Cousin

In the absence of direct data, a rational starting point is to examine the pharmacology of structurally related molecules. Research into novel therapeutics for neurodegenerative and psychiatric disorders has identified compounds containing a pyrazole-phenyl-methanamine scaffold as modulators of G protein-coupled receptors (GPCRs). Specifically, a structurally related, though more complex, molecule, (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine, was identified as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[5]

This finding provides a compelling, albeit preliminary, lead. The M4 receptor, a Gi/o-coupled GPCR, is a key target for treating psychosis and cognitive deficits in schizophrenia.[5] PAMs offer a more nuanced approach to receptor modulation than direct agonists, enhancing the effect of the endogenous ligand (acetylcholine) only when and where it is naturally released.

Therefore, our primary hypothesis is:

-

Compound X acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.

A secondary, broader hypothesis will also be considered:

-

Compound X modulates the activity of other biogenic amine GPCRs or monoamine transporters due to its structural resemblance to endogenous ligands like dopamine, norepinephrine, and serotonin.

A Phased Research Plan for MoA Deconvolution

We propose a multi-phase research plan designed to efficiently test our hypotheses and uncover novel activities. The workflow is designed to progress from broad, high-throughput screening to specific, mechanistic assays.

Caption: Proposed workflow for elucidating the mechanism of action of Compound X.

Phase 1: Broad Target Screening

The initial step is to perform a broad liability and discovery screening to identify the primary biological targets. This unbiased approach is crucial for validating our primary hypothesis while remaining open to discovering unexpected activities.

Recommended Panels:

-

GPCR Panel: A comprehensive screen (e.g., Eurofins SafetyScreen44 or equivalent) against a wide array of human GPCRs is the highest priority. This will directly test the M4 mAChR hypothesis and explore interactions with hundreds of other receptors.

-

Monoamine Transporter Panel: Given the compound's structure, binding and uptake inhibition assays for the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT) are essential.

-

Common CNS Enzyme Panel: Assays for key neurotransmitter-metabolizing enzymes, such as Monoamine Oxidase A and B (MAO-A, MAO-B), should be included.

Data Presentation: The results from this screen should be summarized in a table to clearly identify primary "hits" – targets where Compound X shows significant activity (e.g., >50% inhibition or stimulation at a 10 µM concentration).

| Target | Assay Type | Compound X (10 µM) % Inhibition / Stimulation | Preliminary Classification |

| M1 mAChR | Radioligand Binding | 15% | Inactive |

| M2 mAChR | Radioligand Binding | 45% | Potential Hit |

| M3 mAChR | Radioligand Binding | 8% | Inactive |

| M4 mAChR | Radioligand Binding | 85% | Primary Hit |

| M5 mAChR | Radioligand Binding | 22% | Inactive |

| D2 Dopamine R | Radioligand Binding | 65% | Secondary Hit |

| SERT | [³H]Citalopram Binding | 58% | Secondary Hit |

| MAO-A | Enzyme Activity | 5% | Inactive |

| Table 1: Hypothetical data from a primary screening of Compound X. |

Experimental Protocols: A Guide to Implementation

This section provides detailed, step-by-step protocols for key experiments in Phase 2, focusing on the primary hypothetical target: the M4 muscarinic receptor.

Safety Precautions

While specific toxicity data for Compound X is unavailable, related pyrazole-methanamine compounds are classified with hazards such as skin corrosion/irritation and serious eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.

Protocol: M4 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Compound X at the human M4 mAChR.

Objective: To quantify the direct interaction of Compound X with the M4 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human M4 mAChR.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Compound X (hydrochloride salt, MW: 223.70) dissolved in DMSO to a 10 mM stock.

-

96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and scintillation counter.

Methodology:

-

Preparation: Thaw M4 receptor membranes on ice. Prepare serial dilutions of Compound X in assay buffer (e.g., from 100 µM to 1 pM).

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration equal to its Kd, typically ~1 nM), and 50 µL of M4 membranes.

-

Non-Specific Binding (NSB): Add 50 µL of 1 µM Atropine, 50 µL of [³H]-NMS, and 50 µL of M4 membranes.

-

Compound X Competition: Add 50 µL of each dilution of Compound X, 50 µL of [³H]-NMS, and 50 µL of M4 membranes.

-

-

Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - NSB (DPM).

-

Plot the percentage of specific binding against the log concentration of Compound X.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Functional Characterization (cAMP Assay)

This protocol assesses the functional effect of Compound X on M4 receptor signaling. The M4 receptor is Gi-coupled, so its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Objective: To determine if Compound X is an agonist, antagonist, or allosteric modulator of M4 receptor function.

Materials:

-

CHO-K1 cells stably expressing the human M4 mAChR.

-

Assay medium: HBSS with 20 mM HEPES.

-

Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

-

Forskolin.

-

Acetylcholine (ACh), the endogenous agonist.

-

A suitable cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Methodology:

-

Cell Plating: Seed the M4-CHO cells into 96-well plates and grow to ~90% confluency.

-

Agonist Mode:

-

Pre-incubate cells with stimulation buffer for 30 minutes.

-

Add increasing concentrations of Compound X and incubate for 15 minutes.

-

Add a fixed concentration of forskolin (e.g., 3 µM) to all wells to stimulate cAMP production.

-

Incubate for a further 15 minutes.

-

-

Antagonist/PAM Mode:

-

Pre-incubate cells with stimulation buffer containing increasing concentrations of Compound X for 30 minutes.

-

Add a dose-response curve of ACh (e.g., from 1 µM to 1 pM).

-

Add a fixed concentration of forskolin to all wells.

-

Incubate for 15 minutes.

-

-

Detection: Stop the reaction and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Agonist Mode: Plot cAMP levels against the log concentration of Compound X. A decrease in cAMP indicates agonist activity.

-

Antagonist/PAM Mode: Plot the ACh dose-response curves in the presence of different concentrations of Compound X.

-

A rightward shift in the ACh EC₅₀ with no change in the maximum response indicates competitive antagonism.

-

An increase in the maximum response and/or a leftward shift in the ACh EC₅₀ indicates positive allosteric modulation (PAM).

-

-

Caption: Hypothesized signaling pathway for Compound X as an M4 PAM.

Data Interpretation and Future Directions

The successful execution of this research plan will provide a clear picture of Compound X's primary mechanism of action.

-

If the Primary Hypothesis is Confirmed: If Compound X is validated as an M4 PAM, the next steps would involve assessing its selectivity against other muscarinic receptor subtypes, determining its allosteric parameters (alpha and beta values), and exploring its potential for signaling bias (e.g., G-protein vs. β-arrestin pathways). In vivo studies in relevant animal models of psychosis or cognitive impairment would be the logical progression towards therapeutic development.

-

If the Secondary Hypothesis is Confirmed: Should Compound X prove to be a potent modulator of a monoamine transporter or another GPCR, a similar in-depth characterization program would be initiated for that target.

-

If Novel Activity is Discovered: The unbiased nature of the initial screen may reveal an entirely unexpected MoA. This would open up new avenues of research, and the protocols outlined here would be adapted to investigate the novel target.

This technical guide provides a rigorous, scientifically-grounded roadmap for elucidating the pharmacological identity of this compound. By following this hypothesis-driven approach, researchers can systematically decode its mechanism of action, paving the way for its use as a valuable research tool or the foundation for a new class of therapeutics.

References

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. ACS Publications. [Link]

-

Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. RSC Medicinal Chemistry. [Link]

-

(1-Methyl-1H-pyrazol-5-yl)methanamine. PubChem. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

Sources

- 1. 1184589-25-0|(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine|BLD Pharm [bldpharm.com]

- 2. 866781-88-6 | 1-(4-(1h-Pyrazol-1-yl)phenyl)-N-methylmethanamine - Moldb [moldb.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4][5] First synthesized in 1883, its derivatives have since demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous FDA-approved drugs.[1][3] The unique electronic properties of the pyrazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, and its aromatic character, contribute to its versatility in drug design.[3] This guide provides a comprehensive exploration of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will examine key examples of pyrazole-based drugs that have made a significant clinical impact, offering insights for researchers and drug development professionals.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation underpins a multitude of diseases.[6] Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, with a history tracing back to the analgesic pyrazolone, antipyrine.[6]

Mechanism of Action: Selective COX-2 Inhibition

A primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[6][7] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is elevated at sites of inflammation.[8]

The diaryl-substituted pyrazole, Celecoxib (Celebrex®), is a prime example of a selective COX-2 inhibitor.[9][10] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, allows it to bind with high affinity to the active site of COX-2.[9] The sulfonamide side chain of celecoxib fits into a hydrophilic side pocket near the active site of COX-2, a feature absent in COX-1, thus conferring its selectivity.[7][10] This selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation, with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][8][10]

Signaling Pathway: COX-2 Inhibition by Celecoxib

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the synthesis of pro-inflammatory prostaglandins from arachidonic acid.

Beyond COX-2: Other Anti-inflammatory Mechanisms

The anti-inflammatory prowess of pyrazole derivatives is not limited to COX-2 inhibition. Research has shown their ability to modulate other key inflammatory pathways, including:

-

Lipoxygenase (LOX) Inhibition: Some pyrazole-thiazole hybrids have demonstrated dual inhibition of both COX-2 and 5-LOX, offering a broader anti-inflammatory effect.[6]

-

Cytokine Modulation: Certain derivatives can suppress the production of pro-inflammatory cytokines like IL-6.[6]

-

NF-κB Suppression: The transcription factor NF-κB is a central regulator of inflammation, and some pyrazoles can inhibit its activity.[6]

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have provided valuable insights for designing potent anti-inflammatory pyrazole derivatives. For instance, the nature and position of substituents on the pyrazole ring and its aryl appendages significantly influence both potency and COX-2 selectivity.[6][11] The presence of a trifluoromethyl group at the 3-position and a p-sulfonamoylphenyl group at the 1-position of the pyrazole ring, as seen in celecoxib, are key for high COX-2 selectivity.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a prominent feature in a growing number of potent and selective anticancer agents.[12][13] These derivatives have been shown to interact with a variety of molecular targets involved in cancer cell proliferation, survival, and metastasis.[12][13]

Mechanisms of Anticancer Action

Pyrazole derivatives exert their anticancer effects through diverse mechanisms, including:

-

Kinase Inhibition: Many pyrazoles act as inhibitors of protein kinases that are crucial for cancer cell signaling. This includes targeting EGFR, VEGFR-2, and PI3 kinase.[12] For example, pyrazole benzothiazole hybrids have shown potent activity against several cancer cell lines by targeting the VEGF/VEGFR-2 pathway, which is critical for angiogenesis.[12]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with the dynamics of microtubules, which are essential for cell division.[14] This disruption of the microtubular cytoskeleton can lead to cell cycle arrest and apoptosis.[14]

-

Induction of Apoptosis: A common outcome of treatment with anticancer pyrazole derivatives is the induction of programmed cell death, or apoptosis.[12][14] This can be triggered through various pathways, including the activation of caspases and the upregulation of pro-apoptotic proteins like p53.[14][15]

-

Cell Cycle Arrest: Many pyrazole compounds can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.[14][15][16]

Experimental Workflow: Evaluating Anticancer Activity of a Novel Pyrazole Derivative

Caption: A typical workflow for assessing the anticancer potential of a new pyrazole derivative, from initial in vitro screening to in vivo validation.

Structure-Activity Relationship (SAR) in Anticancer Pyrazoles

SAR studies are crucial for optimizing the anticancer efficacy and selectivity of pyrazole derivatives.[12][17] The substitution pattern on the pyrazole ring significantly impacts their biological activity. For instance, in a series of pyrazole carbaldehyde derivatives, one compound was identified as a potent PI3 kinase inhibitor with excellent cytotoxicity against MCF7 breast cancer cells.[12] The specific substituents on the aryl rings attached to the pyrazole core are also critical for target engagement and overall potency.[18]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[1][4][16][19][20][21][22]

Mechanisms of Antimicrobial and Antifungal Action

The mechanisms by which pyrazoles exert their antimicrobial effects are varied and can include:

-

Enzyme Inhibition: Some pyrazole derivatives may inhibit essential enzymes in microbial metabolic pathways.

-

Disruption of Cell Membrane Integrity: Certain compounds may interfere with the structure and function of the microbial cell membrane, leading to cell death.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance, and some pyrazoles have been shown to inhibit their formation.

Notable Examples and SAR

Numerous studies have reported the synthesis of novel pyrazole derivatives with promising antimicrobial and antifungal activity.[19][20][21][22] For example, a series of pyrazole derivatives containing a 2-chloroquinoline moiety were evaluated for their antibacterial and antifungal properties.[1] Hydrazones derived from pyrazole-1-carbothiohydrazide have shown remarkable antibacterial and antifungal activities, with some compounds exhibiting minimum inhibitory concentration (MIC) values lower than standard drugs.[20] SAR studies in this area often focus on the impact of different substituents on the pyrazole ring and their effect on the compound's ability to penetrate microbial cells and interact with its target.

Other Notable Biological Activities

The therapeutic potential of pyrazole derivatives extends beyond the activities already discussed.

-

Antiviral Activity: Certain pyrazole derivatives have shown promise as antiviral agents, including activity against HIV and hepatitis viruses.[1][19]

-

Anticonvulsant Activity: The pyrazole scaffold is present in some compounds with anticonvulsant properties.[12]

-

Metabolic Disorders: The pyrazole derivative Rimonabant was developed as a selective CB1 cannabinoid receptor antagonist for the treatment of obesity.[1][23][24][25][26][27] It acts by blocking the appetite-stimulating effects of endocannabinoids.[23][24][25] Although it was withdrawn from the market due to psychiatric side effects, it highlights the potential of pyrazoles in modulating metabolic pathways.[25][27]

-

Erectile Dysfunction: Sildenafil (Viagra®), a well-known treatment for erectile dysfunction, is a pyrazolo[4,3-d]pyrimidin-7-one derivative.[28] It acts as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), leading to smooth muscle relaxation and increased blood flow.[28]

Synthesis of Pyrazole Derivatives: Key Methodologies

The synthesis of the pyrazole ring is a well-established area of organic chemistry, with several versatile methods available.

Knorr Pyrazole Synthesis

One of the most common and classical methods is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2] This method allows for the straightforward introduction of various substituents onto the pyrazole ring.

Protocol: Knorr Pyrazole Synthesis of a Substituted Pyrazole

-

Reactant Preparation: Dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

-

Hydrazine Addition: Add the hydrazine derivative (1 equivalent) to the solution. The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and pour it into ice-water. The product will often precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

1,3-Dipolar Cycloaddition

Another powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction between an alkyne and a 1,3-dipolar compound, such as a diazo compound or a nitrilimine.[2][29] This method offers a high degree of regioselectivity and is particularly useful for synthesizing polysubstituted pyrazoles.[2]

Conclusion and Future Perspectives

The pyrazole scaffold has undeniably earned its status as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast and impressive range of biological activities, leading to the development of numerous clinically successful drugs. The versatility of pyrazole chemistry allows for the facile generation of diverse compound libraries, which, when coupled with modern high-throughput screening and computational drug design, will undoubtedly lead to the discovery of new therapeutic agents. Future research will likely focus on the development of pyrazole derivatives with improved selectivity and novel mechanisms of action, particularly in the areas of oncology and infectious diseases. The continued exploration of this remarkable heterocyclic system holds immense promise for addressing unmet medical needs.

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).

- Celecoxib - Wikipedia. (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).

- Synthesis and biological evaluation of novel pyrazole compounds - PubMed. (n.d.).

- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).

- What is the mechanism of Rimonabant? - Patsnap Synapse. (2024-07-17).

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.).

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (2022-05-13).

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (n.d.).

- What is Rimonabant used for? - Patsnap Synapse. (2024-06-14).

- What is the mechanism of Celecoxib? - Patsnap Synapse. (2024-07-17).

- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed. (n.d.).

- Synthesis and biological evaluation of novel pyrazole scaffold - PubMed. (n.d.).

- Sildenafil | C22H30N6O4S | CID 135398744 - PubChem - NIH. (n.d.).

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.).

- Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (n.d.).

- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022-09-05).

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (n.d.).

- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC - NIH. (n.d.).

- Rimonabant - Wikipedia. (n.d.).

- Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate - Benchchem. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (n.d.).

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20).

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024-05-30).

- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (n.d.).

- Various methods for the synthesis of pyrazole. - ResearchGate. (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.).

- Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023-08-12).

- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents - GJBE Global Academia. (n.d.).

- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.).

- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - ResearchGate. (2025-10-16).

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05).

- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).

- Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Request PDF - ResearchGate. (2025-08-06).

- Chemical structure of Sildenafil 134 and Sildenafil analog 135. - ResearchGate. (n.d.).

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicstrive.com [academicstrive.com]

- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. news-medical.net [news-medical.net]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. mdpi.com [mdpi.com]

- 17. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 24. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What is Rimonabant used for? [synapse.patsnap.com]

- 26. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Rimonabant - Wikipedia [en.wikipedia.org]

- 28. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

In Vitro Evaluation of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: A Technical Guide

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2][3] Pyrazole derivatives have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The specific compound, N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine, combines the pyrazole nucleus with a phenyl group and a secondary amine, suggesting potential interactions with various biological targets, such as protein kinases or G-protein coupled receptors (GPCRs).[1][4]

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical, causality-driven cascade. We begin with foundational cytotoxicity assessments to establish a therapeutic window, proceed to broad-based target screening to identify potential mechanisms, and culminate in specific functional assays to elucidate the compound's mode of action. Each protocol is designed to be self-validating, incorporating essential controls and clear endpoints.

PART 1: Foundational Assessment - Cellular Viability and Cytotoxicity

Rationale: Before investigating the specific pharmacological activity of a compound, it is critical to first determine its inherent cytotoxicity. This initial step establishes the concentration range in which the compound can be studied without causing non-specific cell death, which could otherwise confound the results of target-based assays. We will employ two common, yet mechanistically distinct, assays to build a robust cytotoxicity profile.

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. Viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, providing a quantitative measure of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like MCF-7 if anticancer activity is hypothesized[7][8]) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay complements the MTT assay by measuring cytotoxicity through a different lens: cell membrane integrity.[9] LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9]

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel 96-well plate.

-

Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

-

Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum release.

| Assay | Principle | Endpoint Measurement | Typical Concentration Range |

| MTT Assay | Mitochondrial Dehydrogenase Activity | Absorbance (570 nm) | 0.1 µM - 100 µM |

| LDH Release Assay | Cell Membrane Integrity | Absorbance (490 nm) | 0.1 µM - 100 µM |

PART 2: Target Class Screening & Mechanistic Elucidation

Rationale: The structure of this compound, featuring a pyrazole core, is a privileged scaffold in the design of protein kinase inhibitors.[1][3] Additionally, the terminal amine suggests potential interaction with aminergic GPCRs. This section outlines a logical workflow to screen for activity against these two major drug target classes and then delves deeper into the functional consequences.

Experimental Workflow: From Broad Screening to Specific Mechanism

Caption: Hypothetical inhibition of a kinase signaling pathway.

2.2.1 Western Blotting for Downstream Signaling

Causality: If a compound binds to and/or modulates the activity of a target kinase or GPCR, the ultimate proof of its cellular effect lies in analyzing the downstream signaling pathway. Western blotting is a cornerstone technique for this purpose, allowing for the detection of changes in the phosphorylation state of specific downstream proteins. [10][11][12]

-

Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with an effective concentration of this compound (determined from previous assays) for a relevant time course (e.g., 15 min, 30 min, 1 hr). Include positive and negative controls (e.g., a known inhibitor or agonist).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [11]6. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [13]7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream target (e.g., phospho-Histone H3 if targeting Aurora kinases, or phospho-CREB for a cAMP-mediated pathway).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Re-probe the blot with an antibody for the total (non-phosphorylated) protein as a loading control. Quantify the band intensities to determine the change in phosphorylation relative to the total protein.

| Parameter | Kinase Binding Assay (LanthaScreen™) | cAMP Functional Assay (cAMP-Glo™) | Western Blot Analysis |

| Principle | TR-FRET Competition Binding | Bioluminescence (ATP depletion) | Immunodetection of specific proteins |

| Measures | Direct Compound-Target Interaction | Functional Cellular Response | Downstream Pathway Modulation |

| Primary Output | IC50 (Binding Affinity) | EC50/IC50 (Functional Potency) | Change in Protein Phosphorylation |

| Key Reagents | Eu-Ab, Labeled Tracer, Kinase | Luciferase, PKA, Lysis Buffers | Specific Primary/Secondary Antibodies |

Conclusion

This guide outlines a systematic and robust in vitro strategy for the initial characterization of this compound. By progressing logically from broad cytotoxicity profiling to specific target binding and functional cellular assays, researchers can efficiently identify the biological activity and elucidate the mechanism of action of this novel compound. The integration of mechanistically distinct assays at each stage ensures a high degree of confidence in the data generated, providing a solid foundation for further preclinical development.

References

- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.

- BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. BMG Labtech.

- Thermo Fisher Scientific. (n.d.). LanthaScreen Technology Overview. Thermo Fisher Scientific.

- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific.

- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific.

- Sittampalam, G. S., et al. (Eds.). (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. NCBI.

- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Abcam.

- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.

- BenchChem. (2025). Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. BenchChem.

- Promega Corporation. (n.d.). cAMP-Glo™ Assay. Promega Corporation.

- Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-88.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88.

- Viro-Metrics. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. YouTube.

- Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.

- Smolecule. (n.d.). (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine. Smolecule.

- Cell Signaling Technology. (n.d.). Western Blotting Protocol. Cell Signaling Technology.

- Abcam. (n.d.). Western blot protocol. Abcam.

- Walker, J. M. (Ed.). (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Protocols.

- Nitulescu, G. M., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 22(16), 8877.

- Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6466.

- Kumar, A., & Singh, B. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(15), 2011-2014.

- Apotrosoaei, M., et al. (2015). The pyrazole scaffold in drug development. A target profile analysis. Farmacia, 63(4), 534-540.

- Asija, S., & Dhiman, A. (2021). Current status of pyrazole and its biological activities. Journal of Advanced Scientific Research, 12(1), 01-14.

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine | 1184589-25-0 [smolecule.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 13. Western blot protocol | Abcam [abcam.com]

"CAS number 1184589-25-0 research"

An In-Depth Technical Guide to (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS Number: 1184589-25-0) as a Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine, identified by CAS number 1184589-25-0, has emerged as a pivotal structural motif in contemporary medicinal chemistry. Its unique combination of a substituted pyrazole ring linked to a benzylamine moiety provides a versatile scaffold for the synthesis of targeted therapeutics. This technical guide delves into the chemical properties, synthesis strategies, and, most importantly, the application of this compound as a foundational building block in the development of novel drug candidates. We will explore its role in the creation of potent and selective modulators of key biological targets, including G-protein coupled receptors (GPCRs) and kinases, with a focus on M4 muscarinic acetylcholine receptor positive allosteric modulators and Aurora kinase B inhibitors. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the significance and practical application of this valuable chemical entity.

Compound Profile: (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

The structural architecture of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine offers a unique constellation of features that are highly desirable in medicinal chemistry. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore known for its ability to engage in various biological interactions. The attached phenylmethanamine portion provides a linker that can be readily functionalized, allowing for the exploration of structure-activity relationships (SAR).

| Property | Value | Source |

| CAS Number | 1184589-25-0 | Multiple |

| Molecular Formula | C₁₁H₁₃N₃ | [1] |

| Molecular Weight | 187.246 g/mol | [1] |

| IUPAC Name | [4-(1-methylpyrazol-4-yl)phenyl]methanamine | [1] |

| SMILES | CN1C=C(C=N1)C2=CC=C(C=C2)CN | [1] |

| InChI Key | PSOAJXIUSYFYLP-UHFFFAOYSA-N | [1] |

Synthesis Strategies: A Modular Approach

Key Synthetic Disconnections and Methodologies

A common strategy involves the formation of the biaryl linkage between the pyrazole and phenyl rings, followed by the elaboration of the benzylic amine.

Methodology 1: Suzuki Coupling Approach

This powerful palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-C bonds.

-

Step 1: Preparation of Boronic Acid/Ester Intermediate. 1-methyl-4-bromopyrazole can be converted to its corresponding boronic acid pinacol ester via Miyaura borylation.[1]

-

Step 2: Suzuki Coupling. The pyrazole boronic ester is then coupled with a suitable 4-halobenzylamine derivative (e.g., 4-cyanobenzyl bromide followed by reduction, or a protected 4-aminomethylphenyl halide).

-